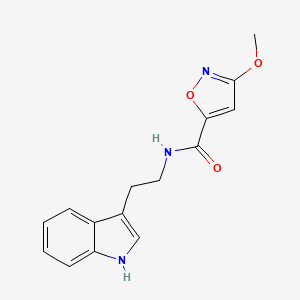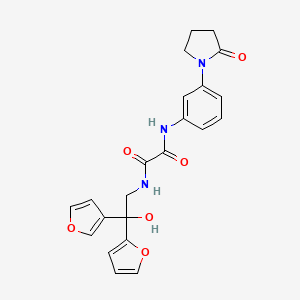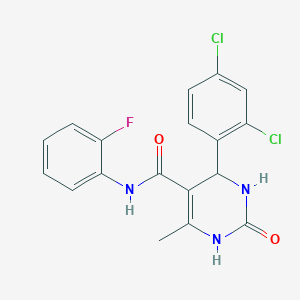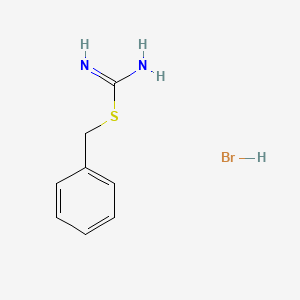
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an organic molecule with several functional groups, including an oxadiazole ring, an acetamide group, a benzylthio group, and a phenoxymethyl group. These groups could potentially confer various chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing nitrogen and oxygen atoms, could impart interesting electronic properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the acetamide group might undergo reactions typical of amides, such as hydrolysis or reduction . The oxadiazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis and structural elucidation of compounds related to 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide have been extensively studied. For instance, Li Ying-jun explored the NMR characteristics of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting the use of advanced NMR techniques for structural determination (Li Ying-jun, 2012). Similarly, synthesis, characterization, and pharmacological screening of benzimidazole derivatives containing oxadiazole have been reported, underscoring the diversity of synthetic routes and the importance of structural analysis in identifying potential pharmacological agents (Shaharyar et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potential of oxadiazole derivatives. For example, Ramalingam et al. synthesized derivatives showing significant antibacterial activity (Ramalingam et al., 2019). Poonam Devi and colleagues also reported on compounds derived from 2-mercaptobenzimidazole with excellent antimicrobial and antifungal activities, highlighting the potential for these compounds in addressing resistant strains of bacteria and fungi (Devi et al., 2022).
Anti-inflammatory and Antitumor Activities
Compounds related to 2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their potential anti-inflammatory and antitumor activities. Tariq et al. synthesized novel derivatives with potent in vitro and in vivo anti-inflammatory activity, providing insights into their therapeutic potential (Tariq et al., 2018). Similarly, research on 2-mercaptobenzimidazole derivatives demonstrated potential anticancer activity, suggesting these compounds could contribute to the development of new cancer treatments (Hosamani & Shingalapur, 2011).
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(13-25-12-14-7-3-1-4-8-14)19-18-21-20-17(24-18)11-23-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWGPPVBEMCAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)
![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)

![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)




![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)
![1-methyl-3-(2-morpholinoethyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2584267.png)